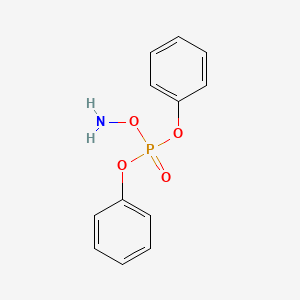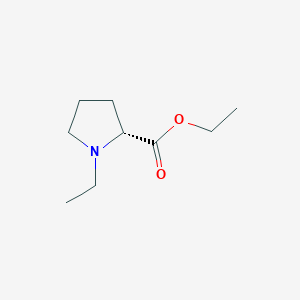
Potassium (4-nitrophenyl)trifluoroborate
Overview
Description
Potassium (4-nitrophenyl)trifluoroborate is a heterocyclic organic compound with the molecular formula C6H4BF3KNO2 . It has a molecular weight of 229.01 . The IUPAC name for this compound is potassium;trifluoro- (4-nitrophenyl)boranuide .
Molecular Structure Analysis
The molecular structure of Potassium (4-nitrophenyl)trifluoroborate can be represented by the canonical SMILES string: [B-] (C1=CC=C (C=C1) [N+] (=O) [O-]) (F) (F)F. [K+] . This indicates that the compound contains a boron atom connected to a nitrophenyl group and three fluorine atoms, and it is ionically bonded to a potassium atom .Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . They are often used in Suzuki–Miyaura-type reactions .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
Potassium trifluoroborate salts, including Potassium (4-nitrophenyl)trifluoroborate, are extensively used in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds, which are fundamental in the synthesis of complex organic compounds. The stability and reactivity of these salts make them ideal for such reactions, providing a reliable source of boron .
Enantioselective Synthesis
These salts are employed in the enantioselective synthesis of α-amino esters through Petasis borono-Mannich multicomponent reactions. This method allows for the production of optically active α-amino esters, which are crucial in the creation of bioactive natural products and medicinal compounds .
Organic Transformations
Potassium (4-nitrophenyl)trifluoroborate is used in various organic transformations due to its unique reactivity patterns. It has enabled more convenient and selective syntheses of existing substructures and access to novel building blocks that are unknown among other boronic acid surrogates .
Heteroatom Conversion
This compound plays a significant role in heteroatom conversion processes. It serves as a “protected” form of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions, making it a stable reservoir for more reactive counterparts .
Epoxidation of Unsaturated Bonds
The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, proceeds with full conversion and selectivity. This application is crucial as it avoids degradation of the boron functionality, which is often a challenge in such reactions .
Stability Under Oxidative Conditions
Potassium trifluoroborates are remarkably compliant with strong oxidative conditions. This makes them suitable for reactions that require such conditions without degrading the boron functionality, thus expanding their application in various oxidative reaction settings .
Atom Economy
The use of Potassium (4-nitrophenyl)trifluoroborate in reactions is considered more atom economical than boronate ester analogues. This is because they are reliably stable, monomeric, crystalline solids with indefinite shelf-lives, unlike many boronic acids and boronate esters .
Nucleophilic Coupling Partners
Lastly, R-BF3K salts, including Potassium (4-nitrophenyl)trifluoroborate, are widely applied as nucleophilic coupling partners in metal-catalyzed cross-coupling reactions. They are particularly useful in reactions catalyzed by copper, rhodium, nickel, or palladium .
Mechanism of Action
Target of Action
Potassium (4-nitrophenyl)trifluoroborate is primarily used as a reagent in chemical reactions . Its primary targets are the molecules it reacts with, which can vary depending on the specific reaction it’s used in .
Mode of Action
Potassium (4-nitrophenyl)trifluoroborate is a type of organotrifluoroborate, which are strong nucleophiles and react with electrophiles without transition-metal catalysts . This compound can hydrolyze to the corresponding boronic acid in situ .
Biochemical Pathways
The biochemical pathways affected by Potassium (4-nitrophenyl)trifluoroborate depend on the specific reaction it’s used in. One of the most common uses of organotrifluoroborates like this compound is in metal-catalyzed cross-coupling reactions .
Result of Action
The result of Potassium (4-nitrophenyl)trifluoroborate’s action is the formation of new chemical bonds and the creation of new molecules. The exact molecules formed will depend on the specific reaction it’s used in .
Action Environment
Potassium (4-nitrophenyl)trifluoroborate is stable to air and moisture, making it easy to handle . Its reactivity can be influenced by various environmental factors, such as temperature and the presence of other chemicals .
Future Directions
Potassium trifluoroborates, including Potassium (4-nitrophenyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . Their stability and versatility in various reactions make them valuable in the field of organic chemistry. Future research may focus on expanding their applications in various chemical reactions and improving their synthesis methods.
properties
IUPAC Name |
potassium;trifluoro-(4-nitrophenyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-1-3-6(4-2-5)11(12)13;/h1-4H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFAMHLXAXZYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)[N+](=O)[O-])(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BF3KNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661244 | |
| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (4-nitrophenyl)trifluoroborate | |
CAS RN |
850623-71-1 | |
| Record name | Borate(1-), trifluoro(4-nitrophenyl)-, potassium (1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-71-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium trifluoro(4-nitrophenyl)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![trans-5-chloro-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole](/img/structure/B1451337.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)


![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
![4-[2-(Dimethylamino)ethylaminosulfonyl]-7-chloro-2,1,3-benzoxadiazole](/img/structure/B1451344.png)
![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)


![3-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1451348.png)
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)

